molecular formula C9H6Br2N2 B1380486 2-Bromo-7-(bromomethyl)-1,8-naphthyridine CAS No. 1787905-13-8

2-Bromo-7-(bromomethyl)-1,8-naphthyridine

Cat. No.: B1380486
CAS No.: 1787905-13-8
M. Wt: 301.96 g/mol
InChI Key: CDKHAEXJNZDVMC-UHFFFAOYSA-N
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Description

“2-Bromo-7-(bromomethyl)naphthalene” is a brominated derivative of naphthalene . It has the molecular formula C11H8Br2 .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-7-(bromomethyl)-1,8-naphthyridine” are not available, brominated derivatives of pyrene have been synthesized using various methods .


Molecular Structure Analysis

The molecular structure of “2-Bromo-7-(bromomethyl)naphthalene” consists of a naphthalene core with bromomethyl groups attached at the 2 and 7 positions .

Scientific Research Applications

Bromination and Synthetic Applications

The compound 2-Bromo-7-(bromomethyl)-1,8-naphthyridine is significant in organic synthesis, particularly in bromination reactions. Research has demonstrated its application in generating monobrominated and dibrominated products using N-bromosuccimide under infrared light, highlighting its utility in synthetic chemistry for introducing bromo groups into naphthyridine derivatives. This process yields up to 54.6% of monobrominated products under optimized conditions, showcasing its efficiency in bromination reactions (吴娜 et al., 2014).

Amination and Nucleophilic Substitution

Furthermore, this compound serves as a precursor in copper-catalyzed amination reactions with aqueous ammonia, offering an alternative route to functional, nonsymmetric 2,7-diamido-1,8-naphthyridines. This method affords amination products in yields ranging from 10-87%, signifying its applicability in constructing complex naphthyridine structures via nucleophilic substitution reactions (C. Anderson et al., 2010).

Role in Organic Synthesis

In organic synthesis, this compound has been highlighted as an intermediate for preparing non-steroidal anti-inflammatory agents. Its synthesis from 6-bromo-2-naphthol demonstrates its importance in pharmaceutical chemistry, showcasing its utility in the synthesis of compounds like nabumetone and naproxen (Wei-Ming Xu & Hong-Qiang He, 2010).

Properties

IUPAC Name

2-bromo-7-(bromomethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2/c10-5-7-3-1-6-2-4-8(11)13-9(6)12-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKHAEXJNZDVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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